molecular formula C11H14F2N2O2 B11797092 Methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate

Methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11797092
M. Wt: 244.24 g/mol
InChI Key: JGIZSPVBPMEJJS-UHFFFAOYSA-N
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Description

Methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with difluoromethyl ketone under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid
  • 1-cyclopentyl-5-iodo-4-methyl-1H-imidazole
  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

Uniqueness

Methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.

Biological Activity

Methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound with significant potential in medicinal and agricultural chemistry. Its unique structural features, including a pyrazole ring and difluoromethyl substituent, suggest various biological activities.

Structural Characteristics

  • Molecular Formula : C11H14F2N2O2
  • Molecular Weight : Approximately 244.24 g/mol
  • Structural Features : The compound contains a pyrazole ring, a cyclopentyl group, and a difluoromethyl substituent, which may influence its biological interactions and pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from cyclopentanone and hydrazine derivatives. The process may include cyclization and subsequent functionalization to introduce the difluoromethyl group.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that pyrazole derivatives exhibit antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against E. coli and S. aureus .
  • Anti-inflammatory Effects : Research suggests that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential applications in treating inflammatory diseases .
  • Anticancer Properties : Some studies have reported that pyrazole compounds can inhibit cell proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with varying degrees of effectiveness .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylateEthyl group instead of cyclopentylDifferent solubility profiles
1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidTrifluoromethyl groupEnhanced lipophilicity
Methyl 3-(difluoromethyl)-pyrazole-4-carboxamideAmide instead of esterDifferent reactivity

The presence of the cyclopentyl structure and difluoromethyl substituent may confer distinct pharmacokinetic properties compared to these analogs.

Case Studies

  • Anti-inflammatory Activity :
    A study synthesized novel pyrazole derivatives that showed up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs . This indicates the potential of this compound in anti-inflammatory applications.
  • Anticancer Activity :
    In vitro studies demonstrated that similar pyrazoles inhibited the proliferation of HepG2 and HeLa cells significantly, suggesting that modifications in the structure could enhance anticancer activity . The specific effects of this compound on these cell lines warrant further investigation.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. These interactions may lead to inhibition or modulation of various signaling pathways involved in inflammation and cancer progression.

Properties

Molecular Formula

C11H14F2N2O2

Molecular Weight

244.24 g/mol

IUPAC Name

methyl 1-cyclopentyl-5-(difluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C11H14F2N2O2/c1-17-11(16)8-6-14-15(9(8)10(12)13)7-4-2-3-5-7/h6-7,10H,2-5H2,1H3

InChI Key

JGIZSPVBPMEJJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2CCCC2)C(F)F

Origin of Product

United States

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